molecular formula C19H20N4O3 B2827741 N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide CAS No. 1211003-47-2

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide

Cat. No.: B2827741
CAS No.: 1211003-47-2
M. Wt: 352.394
InChI Key: BSRLDBXNBILWPB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a morpholinoethyl group, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Introduction of the Furan Group: The furan-2-yl group can be introduced through a nucleophilic substitution reaction using a furan derivative.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is introduced via a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinoxaline core can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide
  • N-(2-(furan-2-yl)-2-hydroxypropyl)quinoxaline-2-carboxamide
  • N-(1-(furan-2-yl)propan-2-yl)quinoxaline-2-carboxamide

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide is unique due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability compared to other similar compounds. This makes it a more effective candidate for various applications in scientific research and drug development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-19(16-12-20-14-4-1-2-5-15(14)22-16)21-13-17(18-6-3-9-26-18)23-7-10-25-11-8-23/h1-6,9,12,17H,7-8,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRLDBXNBILWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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